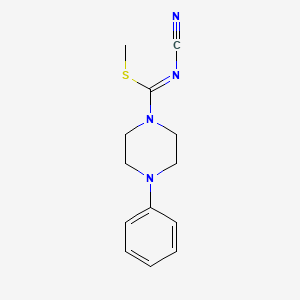
methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate is a useful research compound. Its molecular formula is C13H16N4S and its molecular weight is 260.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate (commonly referred to as MCTP) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H16N4S
- CAS Number : 2764701
- Molecular Weight : 256.36 g/mol
MCTP is characterized by a tetrahydropyridine structure that may influence its interaction with biological systems. The presence of the cyano and thiocarbamide groups suggests potential reactivity and biological activity.
Biological Activity Overview
Research into MCTP has highlighted several areas of biological activity, including:
- Neuroprotective Effects : Preliminary studies suggest that MCTP may exhibit neuroprotective properties, potentially influencing pathways associated with neurodegenerative diseases. The structural similarities to other compounds known to affect dopaminergic systems warrant further exploration.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological contexts.
- Enzyme Inhibition : There is potential for MCTP to act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.
Case Studies and Experimental Data
- Neurodegeneration Models :
-
Antioxidant Studies :
- Research indicates that related compounds can scavenge free radicals effectively, suggesting that MCTP may also possess similar antioxidant capabilities. This could be explored through assays measuring reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress.
-
Enzyme Activity Assays :
- Initial enzyme inhibition assays have shown promising results, indicating that MCTP may inhibit certain enzymes involved in neurotransmitter metabolism. Further studies are needed to identify specific targets and the implications for therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4S |
| Molecular Weight | 256.36 g/mol |
| Potential Biological Activities | Neuroprotection, Antioxidant, Enzyme Inhibition |
Eigenschaften
IUPAC Name |
methyl N-cyano-4-phenylpiperazine-1-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-18-13(15-11-14)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSXOJWALOITLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














